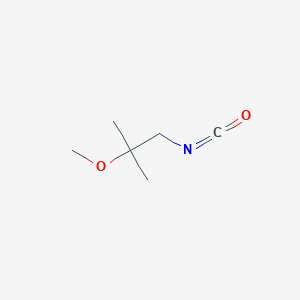
1-Isocyanato-2-methoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methoxy-2-methylpropane is an organic compound with the molecular formula C5H9NO. It is a derivative of isocyanic acid and is known for its reactivity and versatility in various chemical processes. This compound is used in a range of applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate-generating reagents. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The process may also include purification steps such as distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
1-Isocyanato-2-methoxy-2-methylpropane is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Involved in the production of polyurethanes and other polymers.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Agriculture: Employed in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-isocyanato-2-methoxy-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-methoxy-2-methylpropane: Similar in structure but with a different position of the methoxy group.
Isobutyl isocyanate: Another isocyanate compound with a similar reactivity profile.
Uniqueness: 1-Isocyanato-2-methoxy-2-methylpropane is unique due to the presence of both the isocyanate and methoxy groups, which confer distinct reactivity and properties. This combination allows for specific applications in organic synthesis and material science that may not be achievable with other isocyanates.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-isocyanato-2-methoxy-2-methylpropane |
InChI |
InChI=1S/C6H11NO2/c1-6(2,9-3)4-7-5-8/h4H2,1-3H3 |
Clé InChI |
OKPUGKBSEJLQJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN=C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
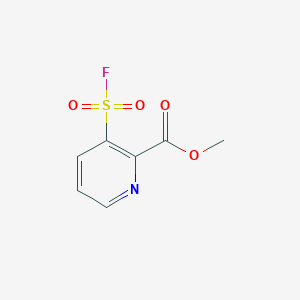

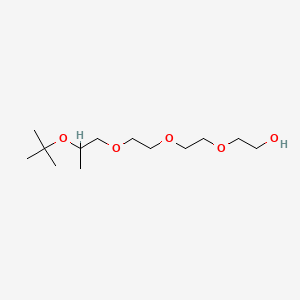
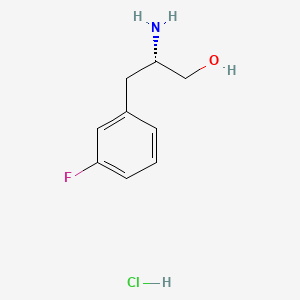
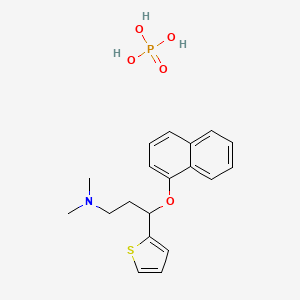
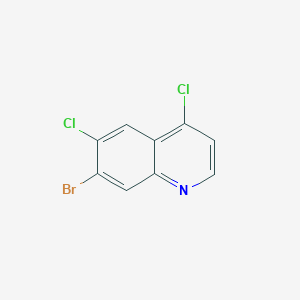
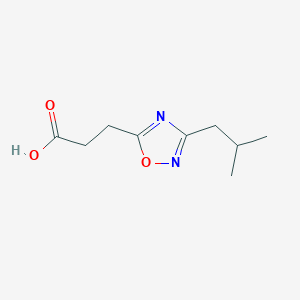
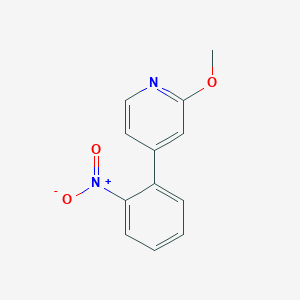


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
